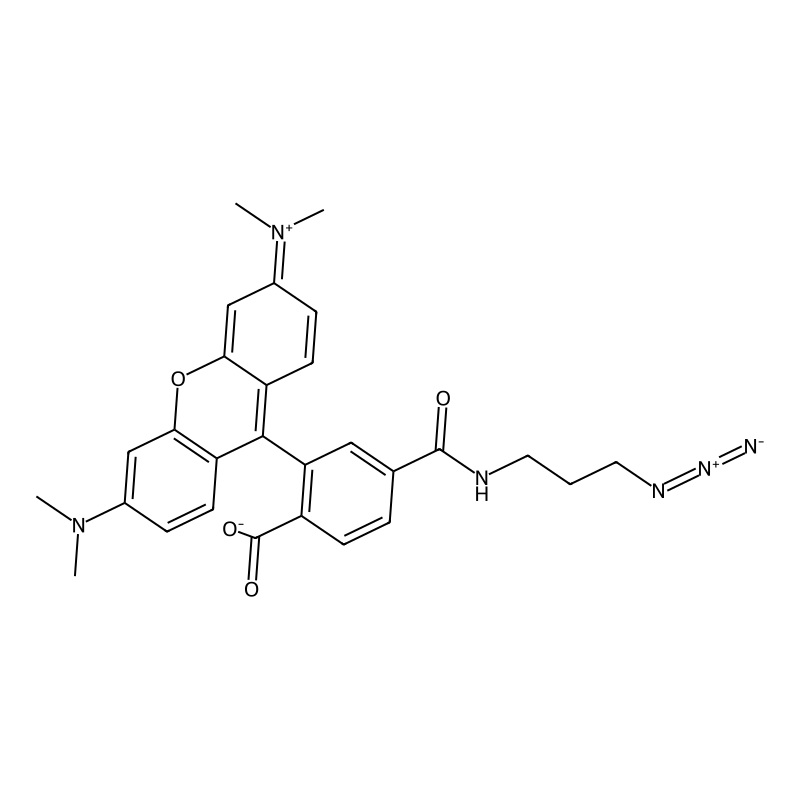

TAMRA azide, 6-isomer

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-TAMRA-Azide (5-Carboxytetramethylrhodamine Azide) is a valuable tool in scientific research for fluorescent labeling of biomolecules (). Here's a breakdown of its applications:

Biomolecule Labeling via Click Chemistry:

5-TAMRA-Azide excels at labeling biomolecules containing alkyne tags through a powerful technique called copper-catalyzed azide-alkyne cycloaddition (CUAAC) - a form of click chemistry (). This reaction is highly specific, efficient, and biocompatible, making it ideal for various research applications ().

Target biomolecules

5-TAMRA-Azide can label a wide range of biomolecules including proteins, nucleic acids, lipids, and carbohydrates when they are tagged with alkynes ().

Advantages of Click Chemistry

Compared to traditional labeling methods, CUAAC offers several advantages:

- Selectivity: The reaction specifically targets azide and alkyne groups, minimizing background labeling in complex biological samples ().

- Efficiency: CUAAC reactions proceed rapidly under mild conditions, minimizing damage to biomolecules ().

- Biocompatibility: Click chemistry is considered biocompatible, making it suitable for studying biological systems ().

Applications in Different Research Fields:

By attaching the bright red-fluorescent TAMRA moiety to biomolecules, 5-TAMRA-Azide allows researchers to visualize and track them in various scientific disciplines:

- Cell Biology: Researchers can use 5-TAMRA-Azide to label specific proteins within cells, enabling them to study protein localization, trafficking, and interactions ().

- Biochemistry: 5-TAMRA-Azide can be used to label enzymes and other biomolecules to monitor their activity and function in enzymatic assays ().

- Molecular Biology: Nucleic acids tagged with alkynes can be labeled with 5-TAMRA-Azide, facilitating the detection and analysis of DNA or RNA in processes like gel electrophoresis or fluorescence microscopy ().

Additional Properties:

- Spectral characteristics: 5-TAMRA-Azide exhibits excitation and emission maxima around 546 nm and 579 nm, respectively, allowing detection with standard fluorescence instrumentation ().

- Stability: The TAMRA fluorophore shows good photostability between pH 4 and 9, making it suitable for a wide range of biological applications ().

TAMRA azide, 6-isomer, is a derivative of tetramethylrhodamine, a fluorescent dye characterized by its orange emission. This compound has the molecular formula and a molecular weight of approximately 512.56 g/mol. The azide group enhances its utility in click chemistry, particularly in reactions involving terminal alkynes, allowing for the formation of stable conjugates through both copper-catalyzed and copper-free methods . The dye is known for its application as a Förster resonance energy transfer (FRET) acceptor for fluorescein, making it valuable in various biochemical assays .

- Copper-Catalyzed Click Chemistry: This reaction occurs between TAMRA azide and terminal alkynes, facilitated by a copper catalyst. It is widely used for bioconjugation applications.

- Strain-Promoted Alkyne-Azide Cycloaddition: This copper-free reaction allows TAMRA azide to react with cycloalkynes, providing an alternative pathway for conjugation without the need for metal catalysts .

While specific biological activities of TAMRA azide, 6-isomer are not extensively documented, its parent compound, tetramethylrhodamine, is known for its applications in cellular imaging and tracking due to its fluorescent properties. The ability to conjugate TAMRA azide with biomolecules allows researchers to study protein interactions and cellular processes through fluorescence microscopy and other imaging techniques .

The synthesis of TAMRA azide typically involves the following steps:

- Synthesis of Tetramethylrhodamine: The base compound is synthesized through a series of reactions involving xanthene derivatives.

- Introduction of Azide Group: The azide group is introduced via nucleophilic substitution or through the use of azidation reagents such as sodium azide under appropriate conditions.

- Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for research applications .

TAMRA azide, 6-isomer finds diverse applications in:

- Bioconjugation: Used to label proteins and nucleic acids for visualization in biological assays.

- Fluorescence Microscopy: Serves as a marker in imaging studies due to its fluorescent properties.

- Click Chemistry: Facilitates the development of complex biomolecular structures in drug development and materials science .

Interaction studies involving TAMRA azide typically focus on its ability to bind with biomolecules such as proteins and nucleic acids. These studies often utilize fluorescence techniques to monitor binding events and conformational changes, providing insights into molecular interactions within biological systems .

TAMRA azide, 6-isomer shares similarities with several other fluorescent dyes and compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Emission Color | Unique Features |

|---|---|---|---|

| TAMRA azide, 6-isomer | Xanthene dye | Orange | Azide group allows for click chemistry applications |

| Fluorescein | Xanthene dye | Green | Commonly used as a FRET donor |

| Cy3 | Cyanine dye | Orange-red | Higher quantum yield than TAMRA |

| Atto 550 | Fluorescent dye | Orange | Excellent photostability; used in super-resolution microscopy |

| BDP TR-Azid | Fluorescent dye | Red | Copper-free click chemistry compatible |

TAMRA azide's unique feature lies in its versatility for both copper-catalyzed and copper-free click chemistry, which enhances its utility in various biochemical applications compared to other fluorescent dyes that may only support one type of reaction .